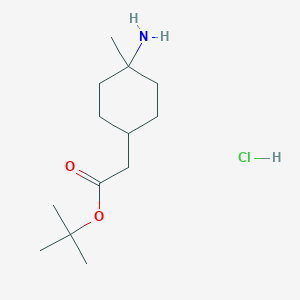

tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride is a chemical compound with the molecular formula C13H26ClNO2 and a molecular weight of 263.81 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester group and a cyclohexyl ring with an amino and methyl substituent. It is commonly used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride typically involves the esterification of 2-(4-amino-4-methylcyclohexyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as a drug candidate due to its structural similarity to known pharmacophores. Research indicates that derivatives of this compound can exhibit activity against various biological targets, including enzymes involved in neurodegenerative diseases.

Case Study: Neuroprotective Activity

A study investigated the neuroprotective effects of compounds structurally related to tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride. It was found that these compounds could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby increasing acetylcholine levels and improving cognitive function in animal models .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related damage in cells.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride | 45 | Free radical scavenging |

| Butylated hydroxytoluene (BHT) | 30 | Lipid peroxidation inhibition |

This table illustrates the comparative antioxidant activity, highlighting the potential of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride as a viable antioxidant agent .

Synthesis of Hybrid Compounds

The compound serves as a precursor for synthesizing hybrid compounds that combine different pharmacophores to enhance biological activity.

Case Study: Synthesis of Hybrid Agents

Research has shown that conjugating tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride with other active moieties results in compounds with improved efficacy against cancer cell lines. These hybrids demonstrated enhanced cytotoxicity and selectivity towards tumor cells compared to their parent compounds .

Wirkmechanismus

The mechanism of action of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 2-(4-amino-4-ethylcyclohexyl)acetate;hydrochloride

- Tert-butyl 2-(4-amino-4-propylcyclohexyl)acetate;hydrochloride

- Tert-butyl 2-(4-amino-4-isopropylcyclohexyl)acetate;hydrochloride

Uniqueness

tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring. The presence of a methyl group at the 4-position enhances its chemical reactivity and binding affinity compared to other similar compounds. This makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride features a tert-butyl group attached to a cyclohexane derivative with an amino group. This structural configuration suggests potential interactions with biological targets, particularly in the central nervous system.

Research indicates that compounds similar to tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate exhibit dual actions as acetylcholinesterase (AChE) inhibitors and β-secretase inhibitors. These mechanisms are crucial for the management of neurodegenerative diseases such as Alzheimer's disease, where the accumulation of amyloid-beta peptides leads to cognitive decline.

Enzyme Inhibition Studies

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibition of AChE, which is vital for increasing acetylcholine levels in synaptic clefts, thereby enhancing cholinergic neurotransmission. For instance, a related compound demonstrated an IC50 value of 15.4 nM against AChE, indicating strong inhibitory potential .

- β-Secretase Inhibition : The ability to inhibit β-secretase is also critical since this enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques. In vitro studies have shown that certain derivatives can effectively reduce amyloid aggregation by inhibiting both AChE and β-secretase activities .

Neuroprotective Effects

In vitro studies have demonstrated that tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride can protect neuronal cells from apoptosis induced by amyloid-beta peptides. This protective effect is mediated through the reduction of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative conditions .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, such as ABTS and FRAP, it has shown significant activity in scavenging free radicals, which contributes to its neuroprotective effects by mitigating oxidative stress in neuronal cells .

Case Studies

- In Vitro Models : One study assessed the viability of astrocytes treated with amyloid-beta peptides in the presence of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride. Results indicated improved cell viability compared to controls treated only with amyloid-beta, suggesting a protective role against neurotoxicity .

- In Vivo Studies : Animal models treated with this compound exhibited reduced behavioral deficits associated with memory impairment when subjected to scopolamine-induced amnesia. However, while some neuroprotective effects were observed, the bioavailability in brain tissues was noted as a limiting factor for efficacy .

Data Summary

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10;/h10H,5-9,14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWALACOSIPYWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)OC(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.